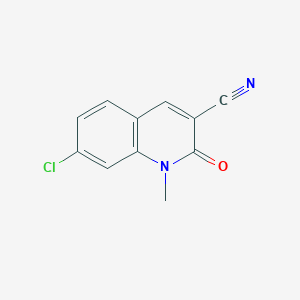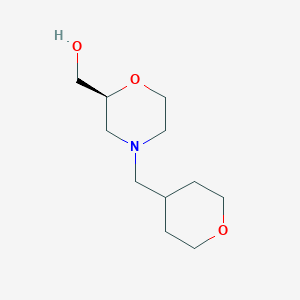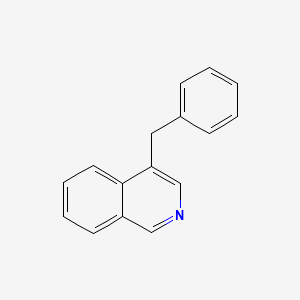
4-Benzylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylisoquinoline is a member of the benzylisoquinoline alkaloid family, which is a diverse group of plant-derived compounds known for their pharmacological properties. These compounds are characterized by a benzyl group attached to an isoquinoline skeleton. Benzylisoquinoline alkaloids have been studied extensively due to their presence in various medicinal plants and their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinoline typically involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. This reaction forms the basic 1-benzylisoquinoline core, which can then be further modified through various chemical reactions .
Industrial Production Methods: Industrial production of benzylisoquinoline alkaloids often involves the use of microbial synthesis. For example, yeast can be engineered to produce these compounds by introducing the necessary biosynthetic pathways. This method offers advantages such as scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form quinones.
Reduction: This can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Various substituents can be introduced at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated derivatives, tetrahydroisoquinolines, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
4-Benzylisoquinoline and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex alkaloids.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Investigated for their potential as analgesics, antimicrobials, and anticancer agents.
Industry: Used in the production of pharmaceuticals and as precursors for other bioactive compounds
Wirkmechanismus
The mechanism of action of 4-Benzylisoquinoline involves its interaction with various molecular targets and pathways. For example, some benzylisoquinoline alkaloids inhibit topoisomerase I, leading to the induction of double-stranded DNA breaks and cytotoxicity in cancer cells. Others may interact with neurotransmitter receptors, exerting analgesic or muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
- Papaverine
- Noscapine
- Codeine
- Morphine
- Apomorphine
- Berberine
- Protopine
- Tubocurarine
Uniqueness: 4-Benzylisoquinoline is unique due to its specific structural features and the types of reactions it undergoes. While many benzylisoquinoline alkaloids share a common biosynthetic pathway, the specific modifications and substitutions on the isoquinoline ring can lead to a wide variety of biological activities and therapeutic potentials .
Eigenschaften
Molekularformel |
C16H13N |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-benzylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2 |
InChI-Schlüssel |
MXOJQXCHSCJYKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



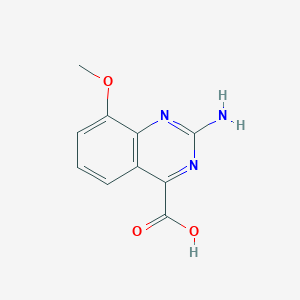
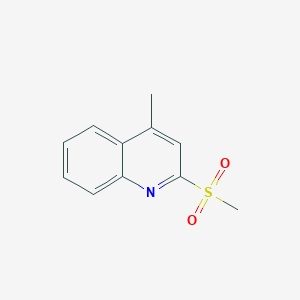
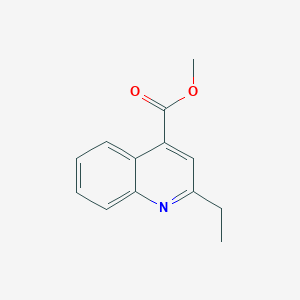

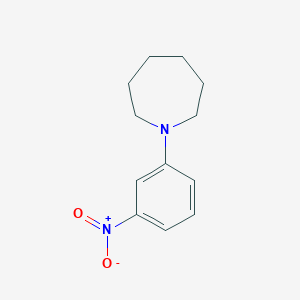

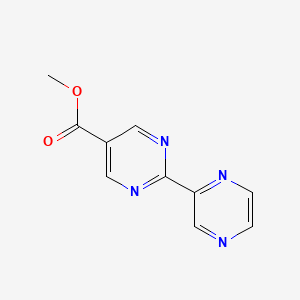

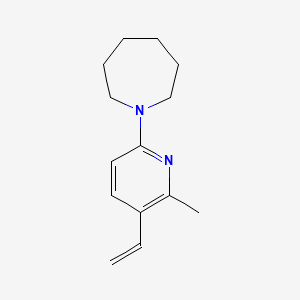

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
